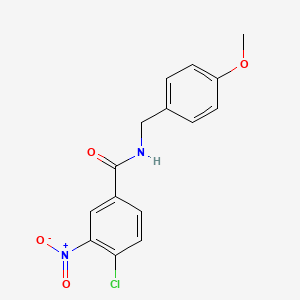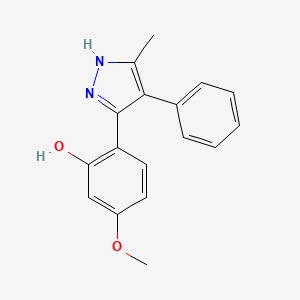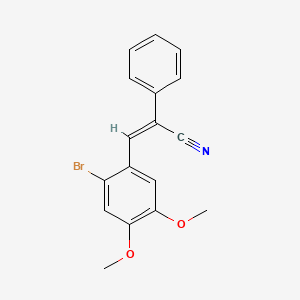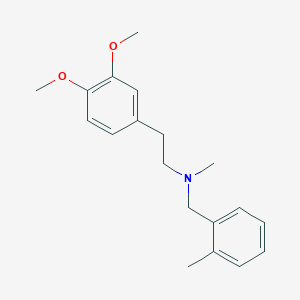![molecular formula C19H16N4 B5745516 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5745516.png)
5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as MPP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MPP is a pyrazolo[1,5-a]pyrimidine derivative that has been found to exhibit potent biological activity, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit several biochemical and physiological effects. Studies have shown that 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes that are involved in cancer progression. Additionally, 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potent biological activity. This makes it a promising candidate for further investigation in various scientific research applications. However, there are also some limitations associated with the use of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments. For example, 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. Additionally, the high potency of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can make it difficult to determine the optimal dosage for use in lab experiments.
Zukünftige Richtungen
There are several future directions that could be explored in the study of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One potential direction is the development of new cancer therapies based on the use of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine. Additionally, further research could be conducted to investigate the potential use of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in the treatment of various inflammatory and neurodegenerative diseases. Finally, future studies could be conducted to investigate the optimal dosage and administration of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments.
Synthesemethoden
The synthesis of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex process that involves several steps. One of the most common methods for synthesizing 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is the reaction of 4-methylphenylhydrazine with 2-acetylpyridine in the presence of a suitable catalyst. The resulting product is then further reacted with phenyl isocyanate to yield 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine.
Wissenschaftliche Forschungsanwendungen
5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is in the field of cancer research. Studies have shown that 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits potent anticancer activity, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-13-7-9-15(10-8-13)16-11-18(20)23-19(21-16)12-17(22-23)14-5-3-2-4-6-14/h2-12H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSIWVDMWOVDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylic acid](/img/structure/B5745445.png)


![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5745465.png)
![2-[(1-pyrrolidinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5745474.png)

![2-(4-acetylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5745489.png)



![2-[acetyl(phenylsulfonyl)amino]phenyl acetate](/img/structure/B5745513.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B5745539.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5745541.png)
